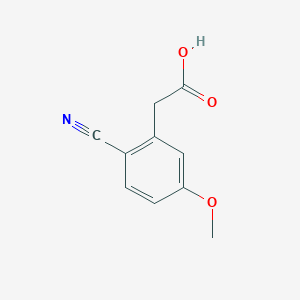

(2-Cyano-5-methoxyphenyl)acetic acid

Description

(2-Cyano-5-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a phenyl ring with a cyano (-CN) group at the ortho (2nd) position and a methoxy (-OCH₃) group at the para (5th) position relative to the acetic acid side chain.

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-(2-cyano-5-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C10H9NO3/c1-14-9-3-2-7(6-11)8(4-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13) |

InChI Key |

MMRJNNMDBMNCBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Phenyl backbone : Provides a planar aromatic system.

- Substituents: 2-Cyano: Enhances electrophilicity and may participate in hydrogen bonding. 5-Methoxy: Increases solubility in polar solvents and modulates electronic effects.

- Acetic acid side chain : Introduces acidity (pKa ~2–4) and enables salt formation or esterification.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with (2-Cyano-5-methoxyphenyl)acetic acid, enabling comparisons of substituent effects and applications:

Key Comparative Insights

Electronic Effects: The 2-cyano group in the target compound increases acidity compared to 2-hydroxy (as in benzilic acid) or methoxy substituents due to its strong electron-withdrawing nature. Fluorine in (2,4-Difluoro-5-methylphenyl)acetic acid enhances metabolic stability and lipophilicity, whereas methoxy improves solubility .

Synthetic Utility: The target compound’s cyano group can undergo hydrolysis to carboxylic acids or serve as a nitrile precursor in heterocycle synthesis. Acetyl and ester derivatives (e.g., Methyl 2-phenylacetoacetate) are more reactive in nucleophilic acyl substitutions .

Biological Relevance: Diphenylacetic acid derivatives (e.g., benzilic acid) are associated with anticholinergic activity, while fluorinated analogs exhibit enhanced bioavailability and target binding .

Research Findings and Computational Insights

- Density Functional Theory (DFT) : Studies on similar compounds (e.g., benzilic acid) highlight the role of exact exchange in predicting thermochemical properties, which could guide synthetic optimization of the target compound .

- Correlation Energy Models : The Colle-Salvetti formula has been applied to phenylacetic acid derivatives to predict electron correlation effects, aiding in understanding substituent impacts on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.